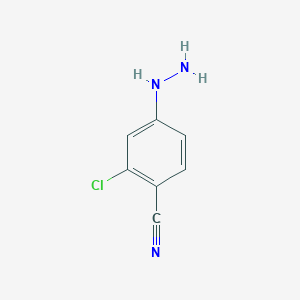

2-Chloro-4-hydrazinylbenzonitrile

Descripción

Contextualization within Benzonitrile (B105546) and Hydrazine (B178648) Derivatives

Benzonitrile and its derivatives are a class of organic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring. atamankimya.comwikipedia.org The nitrile group is a highly valuable functional group in organic chemistry due to its ability to be converted into various other functionalities, and it is a key substituent in numerous pharmaceuticals and materials. acs.org Benzonitriles serve as versatile precursors for many derivatives and can form coordination complexes with transition metals, acting as synthetic intermediates. atamankimya.com

Hydrazine derivatives are compounds containing a hydrazine functional group (-NHNH2) and are instrumental in the synthesis of various heterocyclic compounds like pyrazolines and benzothiazole (B30560) ligands. wisdomlib.org They are key reactants in cyclization reactions, often with chalcones, to yield heterocyclic derivatives. wisdomlib.org The reactivity of the hydrazine moiety allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, a cornerstone of many synthetic strategies. organic-chemistry.orgorganic-chemistry.org

2-Chloro-4-hydrazinylbenzonitrile uniquely combines the chemical characteristics of both these parent classes. The electron-withdrawing nature of the nitrile and chloro groups influences the reactivity of the aromatic ring and the hydrazinyl group, while the hydrazinyl group itself provides a nucleophilic center ready for a variety of chemical transformations.

Significance as a Multifunctional Synthetic Synthon

A "synthon" in organic synthesis refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is an exemplary multifunctional synthon because its distinct functional groups—the nitrile, the chloro substituent, and the hydrazinyl group—can participate in a diverse range of chemical reactions. This allows for the stepwise and controlled construction of more complex molecules.

The hydrazinyl group, for instance, can readily react with ketones and aldehydes to form hydrazones, which can then be cyclized to create various heterocyclic rings. The presence of the chlorine atom offers a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of other functional groups or molecular fragments. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for molecular elaboration.

One documented synthesis of this compound involves the reaction of 2-chloro-4-fluorobenzonitrile (B42565) with hydrazine hydrate (B1144303) in absolute ethanol (B145695). chemicalbook.com The mixture is heated, and after the addition of water and cooling, the product is isolated as a white solid. chemicalbook.com

The strategic utility of this compound is highlighted in its use as an intermediate in the synthesis of more complex molecules, such as pyrazole (B372694) derivatives. googleapis.comgoogle.com For example, it can undergo reactions like the Suzuki coupling, where the chloro group is substituted, followed by reactions involving the hydrazinyl and nitrile moieties to build intricate heterocyclic systems. googleapis.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H6ClN3 | |

| Molar Mass | 167.60 g/mol | |

| Appearance | White solid | chemicalbook.com |

| CAS Number | 263845-81-4 | chemicalbook.com |

The strategic placement of the chloro, hydrazinyl, and nitrile groups on the benzene ring makes this compound a highly valuable and reactive intermediate for synthetic chemists, enabling the efficient construction of a diverse range of complex and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWOMMXRCHVLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263845-81-4 | |

| Record name | 2-chloro-4-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Hydrazinylbenzonitrile

Methodological Advancements in Synthesis

Green Chemistry Principles in 2-Chloro-4-hydrazinylbenzonitrile Synthesis

Energy Efficiency and Catalysis in Synthesis

The conventional synthesis of this compound often involves the reaction of 2-chloro-4-fluorobenzonitrile (B42565) with an excess of hydrazine (B178648) hydrate (B1144303) at elevated temperatures. rsc.org A typical batch process requires heating the reaction mixture to 80°C for several hours to achieve a high yield. rsc.org While effective, this method's energy consumption can be substantial, particularly on an industrial scale.

Modern approaches to improve the energy efficiency of such syntheses focus on the use of catalysts that can lower the activation energy of the reaction, thereby allowing for milder reaction conditions and reduced reaction times. For the synthesis of aryl hydrazines, which includes this compound, palladium-catalyzed cross-coupling reactions represent a significant advancement. mit.edu These reactions enable the formation of the carbon-nitrogen bond between an aryl halide and hydrazine under more controlled and energy-efficient conditions.

Another promising catalytic approach involves the use of nickel in combination with photoredox catalysis for the C-N coupling of aryl halides with hydrazine derivatives. rsc.org This method can often proceed at or near room temperature, drastically reducing the energy input compared to traditional thermal methods.

Table 1: Comparison of Synthetic Methodologies for Aryl Hydrazine Formation

| Methodology | Typical Conditions | Energy Input | Key Advantages |

| Traditional Thermal | 80°C, 3 hours rsc.org | High | High yield with simple reagents rsc.org |

| Palladium-Catalyzed | Lower temperatures, shorter reaction times mit.edu | Moderate | High efficiency, good functional group tolerance mit.edu |

| Nickel/Photoredox | Room temperature, visible light irradiation rsc.org | Low | Mild conditions, alternative to palladium catalysis rsc.org |

The implementation of catalytic systems not only reduces the direct energy costs associated with heating but can also lead to higher selectivity, minimizing the formation of byproducts and simplifying purification processes, which in turn saves energy on downstream processing.

Flow Chemistry Applications for Enhanced Control and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound, particularly in terms of control and scalability. The use of continuous-flow reactors provides superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. ucd.iersc.org

Furthermore, scaling up a reaction in a flow chemistry setup is typically more straightforward than in batch production. Instead of using larger and often less efficient reactors, the production capacity can be increased by running the flow system for longer periods or by "scaling out," which involves using multiple reactors in parallel. rsc.org

A study on the nickel/photoredox-catalyzed synthesis of arylhydrazines demonstrated the successful application of a continuous-flow photochemical protocol. This method, optimized using design of experiments, achieved high selectivity and short residence times, highlighting the potential for efficient and scalable production. rsc.org

Table 2: Research Findings on Flow Chemistry for Aryl Hydrazine Synthesis

| Catalyst System | Substrate Scope | Key Findings in Flow Chemistry | Reference |

| Palladium-based | Aryl chlorides | Mild and rapid C-N cross-coupling with hydrazine; reduced hazards associated with hydrazine use; potential for multi-step flow sequences. | mit.edu |

| Nickel/Photoredox | (Hetero)aryl bromides and chlorides | Provides a powerful alternative to Pd-catalysis; short residence times with high selectivity; demonstrated process stability. | rsc.org |

The adoption of flow chemistry for the synthesis of this compound could lead to a more robust, safer, and economically viable manufacturing process. The precise control over reaction conditions afforded by flow reactors can lead to higher yields and purity, reducing the need for extensive purification steps and minimizing waste generation.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Hydrazinylbenzonitrile

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group in 2-chloro-4-hydrazinylbenzonitrile is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic nature allows for condensation reactions with carbonyl compounds, while the presence of two adjacent nitrogen atoms facilitates cyclization reactions to form stable heterocyclic systems. Furthermore, the hydrazine moiety can undergo both oxidation and reduction, leading to a diverse array of derivatives.

Formation of Hydrazone and Azine Derivatives

The reaction of hydrazines with aldehydes or ketones to form hydrazones is a fundamental transformation in organic chemistry. In the case of this compound, the hydrazine moiety can react with carbonyl compounds to yield the corresponding hydrazone derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695).

Hydrazones themselves are valuable synthetic intermediates. For instance, they can undergo further reactions, such as cyclization, to generate various heterocyclic compounds. The formation of hydrazones from this compound provides a convenient route to introduce a wide range of substituents, depending on the carbonyl compound used, thus allowing for the synthesis of a library of derivatives with potentially diverse chemical and biological properties.

Azines can be formed from the reaction of hydrazones. Specifically, the reaction of azines with nitriles can lead to the synthesis of hydrazone derivatives, which can then be transformed into pyrazoles and pyrimidones.

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | Hydrazone Derivative | Condensation |

| Azine | Hydrazone Derivative | Addition |

Cyclization Reactions to Form Heterocyclic Systems

The ability of the hydrazine group to participate in cyclization reactions is a cornerstone of heterocyclic chemistry. This reactivity is extensively utilized to construct a variety of nitrogen-containing ring systems from this compound.

Synthesis of Pyrazole (B372694) and Pyrazolidinone Derivatives

Pyrazoles are a significant class of five-membered heterocyclic compounds with a wide range of applications. A common and effective method for their synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, reaction with various β-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones can lead to the formation of pyrazole derivatives. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst. The specific substitution pattern on the resulting pyrazole ring is dictated by the structure of the dicarbonyl compound used.

Microwave-assisted synthesis has also been reported as an efficient method for the preparation of pyrazole derivatives from hydrazines and β-ketonitriles. Furthermore, multicomponent reactions involving a hydrazine, an aldehyde, a β-dicarbonyl compound, and a nitrile source have been developed for the one-pot synthesis of highly substituted pyranopyrazoles.

| Reactant with this compound | Product Type | Key Reaction Feature |

|---|---|---|

| 1,3-Dicarbonyl Compound | Pyrazole | Cyclocondensation |

| β-Ketonitrile | Aminopyrazole | Microwave-assisted synthesis |

| Aldehyde, Malononitrile, Ethyl Acetoacetate | Pyranopyrazole | One-pot, four-component reaction |

Formation of 1,2,4,5-Tetrazines

1,2,4,5-Tetrazines are six-membered aromatic heterocycles containing four nitrogen atoms. They have gained significant interest due to their applications in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder reactions. The synthesis of 1,2,4,5-tetrazines can be achieved from hydrazines. A common route involves the reaction of a nitrile with hydrazine to form an amidrazone, which then undergoes cyclization and subsequent oxidation to yield the tetrazine ring.

The reaction of this compound with a suitable nitrile in the presence of a catalyst, such as a Lewis acid, could potentially lead to the formation of an unsymmetrically substituted 1,2,4,5-tetrazine. The nitrile group already present in the this compound molecule could also participate in such reactions, potentially leading to more complex tetrazine-containing structures.

Exploration of Other Nitrogen-Containing Heterocycles

The versatile reactivity of the hydrazine moiety in this compound opens up pathways to a wide variety of other nitrogen-containing heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of 1,2,4-triazine (B1199460) derivatives. Condensation with diketones or their equivalents can also be a route to pyridazine (B1198779) derivatives.

Furthermore, intramolecular cyclization reactions are also possible. For instance, if the ortho-chloro substituent can be displaced by the terminal nitrogen of the hydrazine group under certain conditions, this could lead to the formation of a cinnoline (B1195905) ring system. The synthesis of various nitrogen-containing heterocycles often involves catalytic dehydrative cyclization or other condensation reactions.

Oxidation and Reduction Transformations of the Hydrazine Group

The hydrazine moiety is susceptible to both oxidation and reduction, providing further avenues for chemical modification.

Oxidation: The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diazenes (azo compounds), while stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond. The oxidation of the hydrazine group in this compound could be a route to synthesize azo compounds, which are known for their chromophoric properties.

Reduction: The reduction of hydrazines typically results in the formation of the corresponding amine. For this compound, reduction of the hydrazine group would yield 4-amino-2-chlorobenzonitrile. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. It is important to note that the nitrile group can also be reduced under certain conditions, so selective reduction of the hydrazine moiety would require careful choice of reagents and reaction parameters. The Wolff-Kishner reduction, which converts ketones to methylene (B1212753) groups, proceeds through a hydrazone intermediate and involves the release of nitrogen gas. A milder alternative for the reduction of tosylhydrazones utilizes sodium borohydride (B1222165) or sodium cyanoborohydride.

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a key site for chemical modifications, characterized by its electrophilic carbon atom. unizin.orgebsco.com This electrophilicity allows for a variety of nucleophilic additions and cyclization reactions.

Nucleophilic Additions to the Nitrile Carbon

The polarized carbon-nitrogen triple bond of the nitrile group readily undergoes nucleophilic attack. chemistrysteps.comlibretexts.org This reactivity is analogous to that of a carbonyl group. unizin.orgebsco.com Nucleophiles, such as organometallic reagents or hydride donors, add to the electrophilic carbon, leading to the formation of an intermediate imine anion. unizin.orglibretexts.org This intermediate can then be hydrolyzed to yield ketones or further reduced to amines. libretexts.orglibretexts.org

For instance, Grignard reagents react with nitriles to form ketones after an aqueous workup. unizin.orglibretexts.org The reaction proceeds through the formation of an imine salt, which is subsequently hydrolyzed. libretexts.org Similarly, reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. unizin.orglibretexts.org The reaction involves two successive additions of a hydride ion to the nitrile carbon. unizin.org

| Reactant | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Nitrile (R-C≡N) | Grignard Reagent (R'-MgX) then H₃O⁺ | Imine Salt | Ketone (R-CO-R') |

| Nitrile (R-C≡N) | LiAlH₄ then H₂O | Imine Anion/Dianion | Primary Amine (R-CH₂-NH₂) |

Cyclization Reactions Leading to Fused Ring Systems

The strategic positioning of the nitrile and hydrazine groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of complex molecules with potential biological activity. The hydrazine moiety can act as a binucleophile, reacting with the nitrile group and another electrophilic center to construct a new ring.

Reactions Involving the Chloro Substituent

The chlorine atom on the aromatic ring of this compound is susceptible to substitution, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Aromatic rings, typically electron-rich, can undergo nucleophilic substitution when activated by electron-withdrawing groups. qorganica.eswikipedia.org In the case of this compound, the nitrile and hydrazine groups influence the electron density of the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. qorganica.es The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. masterorganicchemistry.compressbooks.pub

Hydrazine and its derivatives are effective nucleophiles in SNAr reactions. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine proceeds via uncatalyzed substitution. ccsenet.orgresearchgate.net The reaction mechanism can be influenced by the leaving group and the solvent. ccsenet.org

| Factor | Effect on Reaction Rate |

|---|---|

| Presence of Electron-Withdrawing Groups (EWGs) | Increases rate by stabilizing the Meisenheimer complex. |

| Position of EWGs | Ortho and para positions provide the best stabilization. |

| Leaving Group Ability | The rate-determining step is often the nucleophilic attack, not the departure of the leaving group. |

| Nucleophile Strength | Stronger nucleophiles generally react faster. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can participate in various cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, which utilizes Grignard reagents and a nickel or palladium catalyst. researchgate.net These reactions are fundamental in the synthesis of complex organic molecules. researchgate.net

In some cases, the hydrazine functionality can be transformed into a tosylhydrazone, which can then participate in transition-metal-catalyzed carbene-based cross-coupling reactions. nih.gov This strategy significantly expands the synthetic utility of the starting material. Catalysts based on nickel, palladium, iron, and cobalt have been successfully employed in cross-coupling reactions of aryl chlorides. researchgate.netresearchgate.net

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov this compound, with its multiple reactive sites, is an ideal candidate for the design of novel MCRs.

The hydrazine and nitrile functionalities can participate in condensation and cyclization cascades with other reactants. For example, phenylhydrazine (B124118) can react with a dicarbonyl compound and another component in an MCR to generate complex heterocyclic structures. frontiersin.org The chloro substituent can also be involved in these transformations, either by participating in the reaction sequence or by remaining as a handle for further functionalization. The development of MCRs involving this compound opens up avenues for the rapid and efficient synthesis of diverse chemical libraries.

Three-Component Reaction Systems

There is no specific information available in the scientific literature regarding the use of this compound in three-component reaction systems.

Theoretically, as a hydrazine derivative, this compound could potentially participate in three-component reactions for the synthesis of various heterocyclic compounds. For example, a reaction with a β-ketoester and an aldehyde could potentially lead to the formation of a dihydropyrazole derivative. However, no such specific reactions have been reported for this compound.

Four-Component and Higher-Order Reaction Systems

There is no specific information available in the scientific literature regarding the use of this compound in four-component or higher-order reaction systems.

Well-known four-component reactions, such as the Ugi reaction, typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. While hydrazine derivatives can sometimes act as the amine component, no studies have been published demonstrating the use of this compound in an Ugi or any other four-component reaction.

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule.

Proton NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of synthesizing 2-Chloro-4-hydrazinylbenzonitrile, typically from a precursor like 2-chloro-4-fluorobenzonitrile (B42565) via nucleophilic aromatic substitution with hydrazine (B178648), ¹H NMR is crucial for monitoring the reaction's progress and confirming the final product's identity.

The reported ¹H NMR spectral data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provides clear evidence for its structure. chemicalbook.com

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.09 | Singlet (s) | 1H | -NH- (Hydrazinyl) |

| 7.49 | Doublet (d) | 1H | Aromatic H |

| 6.91 | Singlet (s) | 1H | Aromatic H |

| 6.69 | Doublet (d) | 1H | Aromatic H |

| 4.40 | Singlet (s) | 2H | -NH₂ (Hydrazinyl) |

The singlet at 8.09 ppm is characteristic of the NH proton of the hydrazinyl group directly attached to the aromatic ring. The broadness often associated with such protons is due to quadrupole moments and chemical exchange. The signal at 4.40 ppm, integrating to two protons, corresponds to the terminal -NH₂ group of the hydrazinyl moiety. chemicalbook.com The aromatic region displays signals for the three protons on the benzene (B151609) ring. Their specific splitting patterns (doublets and a singlet, though coupling may be complex) and chemical shifts are dictated by the substitution pattern of the chloro, cyano, and hydrazinyl groups.

Predicted ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (δ) (ppm) |

| C-CN (Nitrile) | 115-125 |

| C-Cl (Aromatic) | 130-140 |

| C-NHNH₂ (Aromatic) | 140-150 |

| Aromatic CH | 110-135 |

| Quaternary Aromatic C | 120-150 |

The carbon atom of the nitrile group (C≡N) is expected to appear in the 115-125 ppm range. The carbons directly attached to the chlorine and hydrazinyl groups will be significantly influenced by the electronegativity and resonance effects of these substituents, appearing at the lower field (downfield) end of the aromatic region. The remaining aromatic carbons will resonate at shifts dependent on their position relative to the substituents.

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques disperse the signals across two frequency axes, providing more detailed structural information. While specific 2D NMR data for this compound is not available in the searched literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be highly informative.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, helping to definitively assign the connectivity of the aromatic protons. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would unambiguously link the proton signals in the aromatic region to their corresponding carbon atoms, confirming their assignments in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption frequencies are characteristic of specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200-3400 (two bands for -NH₂) |

| C≡N (Nitrile) | Stretching | 2220-2260 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Aromatic-Amine) | Stretching | 1250-1360 |

| C-Cl | Stretching | 700-850 |

The presence of a sharp, medium-to-strong absorption band in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile group. The N-H stretching vibrations of the hydrazinyl group would typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The aromatic C=C stretching vibrations and the C-Cl stretch would also provide further confirmation of the molecular structure.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C≡N stretching vibration is expected to be a strong and sharp band in the Raman spectrum, often more intense than in the FT-IR spectrum. The symmetric stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum. The C-Cl stretch would also be observable. The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and providing a unique "fingerprint" for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.

In the analysis of this compound, the mass spectrum would confirm the molecular weight of the compound. The molecular formula of this compound is C₇H₆ClN₃, which gives a molecular weight of approximately 167.6 g/mol . In a typical mass spectrum, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is often observed as its protonated molecule, [M+H]⁺. For this compound, a prominent peak at an m/z of 168 would be expected, corresponding to the [C₇H₇ClN₃]⁺ ion. chemicalbook.com This has been confirmed in synthetic procedures for the compound where the mass spectrum showed an (M+1) peak at 168. chemicalbook.com

The presence of a chlorine atom is readily identifiable in the mass spectrum due to its isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. libretexts.org This results in a characteristic M+2 peak, where the peak for the ion containing ³⁷Cl is about one-third the intensity of the peak for the ion containing ³⁵Cl.

Electron ionization (EI) would likely lead to significant fragmentation, providing valuable structural information. The fragmentation of this compound would be expected to follow patterns dictated by the stability of the resulting fragments. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. For this particular compound, potential fragmentation could involve:

Loss of the hydrazinyl group (-NHNH₂): This would result in a fragment ion corresponding to 2-chlorobenzonitrile.

Cleavage of the N-N bond: This could lead to the loss of ammonia (B1221849) (NH₃) or the formation of a diazenyl radical.

Loss of HCN: A common fragmentation pathway for nitriles.

Loss of a chlorine radical (Cl•): This would generate a phenylnitrile radical cation with a hydrazinyl substituent.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |

| [C₇H₆ClN₃]⁺ | 167 | - |

| [C₇H₄ClN]⁺ | 137 | NH₂N |

| [C₇H₅N₃]⁺ | 131 | Cl |

| [C₆H₄Cl]⁺ | 111 | HCN, NHNH₂ |

This table represents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation rules. Actual fragmentation would be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis light by organic molecules is typically associated with transitions of electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as a chromophore. The presence of the chloro, hydrazinyl, and cyano substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

Benzene itself exhibits characteristic absorption bands around 184 nm, 204 nm, and 256 nm. The substituents on the benzene ring in this compound will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity).

The cyano group (-CN) is an electron-withdrawing group that can extend the conjugation of the π-system.

The chloro group (-Cl) is an auxochrome that can cause a slight bathochromic shift.

The hydrazinyl group (-NHNH₂) is a strong electron-donating group and a powerful auxochrome. The lone pair of electrons on the nitrogen atoms can interact with the π-system of the benzene ring, leading to significant bathochromic and hyperchromic shifts.

Based on the electronic properties of these substituents, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to show strong absorption bands in the UVA and UVB regions. For comparison, benzenoid molecules typically show absorption in the 260-270 nm range. researchgate.net The strong electron-donating effect of the hydrazinyl group, in conjugation with the electron-withdrawing cyano group, is likely to shift the primary absorption band to well above 280 nm.

The solvent used for UV-Vis analysis can also influence the spectrum. In polar solvents, solvatochromic shifts (changes in λmax) can occur due to differential solvation of the ground and excited states. For instance, in a study of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, the position of the absorption maximum was observed to shift depending on the solvent used. researchgate.net

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

| π → π | 200 - 400 | Substituted benzene ring |

| n → π | > 300 | Hydrazinyl and cyano groups |

This table provides an estimation of the expected absorption regions based on the functional groups present in this compound.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of this compound would be expected to exhibit a number of key features:

Planarity: The benzene ring would be planar. The substituents, particularly the cyano and hydrazinyl groups, would lie in or close to the plane of the ring to maximize electronic conjugation.

Bond Lengths and Angles: The C-Cl, C-C, C-N, and N-N bond lengths and the angles between them would be determined with high precision. These values can provide insight into the electronic distribution within the molecule. For instance, the C-C bonds within the aromatic ring might show some deviation from the ideal 1.39 Å of benzene due to the electronic effects of the substituents.

Intermolecular Interactions: The hydrazinyl group is capable of acting as both a hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal packing of this compound would be dominated by intermolecular hydrogen bonds of the N-H···N or N-H···Cl type. These interactions play a crucial role in stabilizing the crystal lattice. Studies on other nitrogen-containing heterocyclic compounds have shown the importance of such hydrogen bonding in their crystal structures. mdpi.comnih.gov

π-π Stacking: Aromatic rings often engage in π-π stacking interactions in the solid state. It is likely that the crystal structure of this compound would also feature such interactions between adjacent benzene rings, further contributing to the stability of the crystal packing.

| Parameter | Expected Value/Feature | Significance |

| Crystal System | - | Describes the symmetry of the unit cell. |

| Space Group | - | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | - | Defines the size and shape of the repeating unit. |

| Bond Lengths (Å) | C-Cl: ~1.74, C≡N: ~1.15 | Confirms covalent structure and bond orders. |

| Bond Angles (°) | ~120° within the ring | Reveals geometric strain and substituent effects. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Explains solid-state packing and physical properties. |

This table outlines the type of information that would be obtained from an X-ray diffraction study and provides estimated values for some parameters based on known structures of similar compounds.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Hydrazinylbenzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for studying the structural and spectral properties of organic molecules. irjweb.com

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For 2-Chloro-4-hydrazinylbenzonitrile, the optimized structure would reveal the spatial arrangement of the chlorobenzonitrile ring and the hydrazinyl group.

Electronic structure analysis, following geometry optimization, provides insights into the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, where red areas (negative potential) indicate regions prone to electrophilic attack and blue areas (positive potential) indicate regions susceptible to nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comedu.krd A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. edu.krdwuxiapptec.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, often calculated within the framework of DFT, include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.com

| Parameter | Illustrative Value |

| EHOMO | -8.5 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 7.0 eV |

| Ionization Potential (I) | 8.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 5.0 |

| Chemical Hardness (η) | 3.5 |

| Chemical Softness (S) | 0.29 |

| Electrophilicity Index (ω) | 3.57 eV |

This table presents hypothetical data for illustrative purposes.

DFT calculations are also employed to predict and interpret various spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. This allows for the prediction of the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system change over time. mdpi.com

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand potential binding modes and affinities. nih.gov

Investigate its diffusion and transport properties in various media.

Although specific MD simulation studies on this compound are not found in the reviewed literature, this technique remains a powerful tool for understanding its behavior in a dynamic environment.

Investigation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The energy differences between these points provide the reaction's thermodynamic and kinetic parameters.

For the synthesis of this compound, which can be prepared from 2-chloro-4-fluorobenzonitrile (B42565) and hydrazine (B178648) hydrate (B1144303), theoretical calculations could be used to: chemicalbook.com

Model the reaction pathway and identify the transition state structure.

Calculate the activation energy, which determines the reaction rate.

Investigate the role of the solvent in the reaction mechanism.

While the synthesis has been reported, detailed theoretical investigations of the reaction mechanism for this compound are not extensively documented in public literature.

Structure-Reactivity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies. mdpi.com QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com

For a compound like this compound, computational SAR studies could involve:

Calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a library of related compounds.

Developing a QSAR model using statistical methods like multiple linear regression or machine learning algorithms to relate these descriptors to a measured biological activity. researchgate.net

Using the developed model to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

Although this compound may be included in broader chemical libraries for drug discovery, specific computational SAR studies focusing on this compound and its derivatives are not widely available in the public domain.

Advanced Research Directions and Broader Academic Impact of 2 Chloro 4 Hydrazinylbenzonitrile Chemistry

Development of Novel Catalytic Systems for Transformations of 2-Chloro-4-hydrazinylbenzonitrile

The reactivity of this compound is dictated by its distinct functional groups, each offering a handle for a variety of chemical transformations. The development of novel catalytic systems tailored for this substrate is a key area of research that could lead to more efficient and selective syntheses of complex molecules.

The hydrazinyl group, for instance, is a versatile nucleophile and a precursor to various nitrogen-containing heterocycles. Research in this area could focus on:

Catalytic C-N Bond Formation: While the reaction of this compound with carbonyl compounds to form hydrazones is a fundamental transformation, modern catalytic methods can offer milder reaction conditions and broader substrate scope. For example, the use of Lewis or Brønsted acid catalysts could accelerate hydrazone formation and subsequent cyclization reactions.

Transition-Metal Catalyzed Cross-Coupling: The chloro group provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. Developing catalytic systems that are compatible with the electronic properties of the benzonitrile (B105546) core and the reactivity of the hydrazinyl group is a significant challenge. Success in this area would enable the direct introduction of diverse aryl, alkyl, and amino substituents at the 2-position, vastly expanding the accessible chemical space.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic transformations is paramount. This could involve the asymmetric reduction of the nitrile group or the enantioselective cyclization of hydrazone intermediates.

A summary of potential catalytic transformations and the corresponding catalyst types is presented in Table 1.

| Transformation | Functional Group | Catalyst Type | Potential Products |

| Hydrazone Formation | Hydrazinyl | Acid/Base Catalysts | Hydrazones |

| Cyclization Reactions | Hydrazinyl | Lewis/Brønsted Acids | Pyrazoles, Triazoles |

| Cross-Coupling | Chloro | Transition Metals (e.g., Pd, Cu) | Biaryls, Aminated Derivatives |

| Asymmetric Reduction | Nitrile | Chiral Metal Catalysts | Chiral Amines |

Exploration of Complex Molecular Architectures and Scaffolds

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of complex molecular architectures and novel heterocyclic scaffolds. The hydrazinyl and nitrile moieties can participate in a variety of cyclization and cycloaddition reactions, leading to the formation of diverse ring systems.

Future research could focus on:

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would provide a rapid and efficient route to complex molecules. For instance, a reaction with a β-dicarbonyl compound and another component could lead to the formation of fused heterocyclic systems.

Tandem Reactions: The development of tandem reaction sequences, where multiple bond-forming events occur in a single synthetic operation, would significantly enhance synthetic efficiency. An example would be a sequence initiated by hydrazone formation, followed by an intramolecular cyclization and a subsequent cross-coupling reaction.

Supramolecular Chemistry: The ability of the hydrazinyl and nitrile groups to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of supramolecular assemblies. nih.gov This could lead to the development of novel materials with interesting electronic or recognition properties. The templated synthesis of macrocycles, similar to the serendipitous discovery of crown ethers, could be a fruitful area of investigation. nih.gov

Integration with Emerging Synthetic Methodologies

The integration of this compound chemistry with emerging synthetic methodologies can lead to significant improvements in reaction efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions. rasayanjournal.co.inresearchgate.net Applying this technology to the synthesis and transformations of this compound could dramatically reduce reaction times and improve yields. readarticle.orgfip.orgnih.gov The direct coupling of microwaves with the polar reactants can lead to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of derivatives of this compound in a flow system could enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate in-line purification and analysis.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. chemijournal.com Exploring the potential of enzymes, such as hydrolases or oxidoreductases, to selectively transform the functional groups of this compound could provide environmentally benign routes to valuable derivatives.

Sustainable Chemical Synthesis and Process Intensification

The principles of green chemistry are increasingly important in modern chemical synthesis. researchgate.netresearchgate.net Applying these principles to the chemistry of this compound can lead to more sustainable and environmentally friendly processes.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov This can be achieved through the use of catalytic reactions and the design of tandem or multi-component reactions.

Use of Greener Solvents: The synthesis of this compound from 2-chloro-4-fluorobenzonitrile (B42565) and hydrazine (B178648) hydrate (B1144303) is often carried out in ethanol (B145695). chemicalbook.com While ethanol is a relatively benign solvent, exploring the use of even greener alternatives, such as water or supercritical fluids, could further reduce the environmental impact of the synthesis. researchgate.net

Process Intensification: This involves the development of smaller, more efficient, and safer manufacturing processes. The use of flow chemistry and microwave-assisted synthesis are key enabling technologies for process intensification. By reducing reaction volumes and improving energy efficiency, these methods can significantly decrease the environmental footprint of chemical production.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-hydrazinylbenzonitrile, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves condensation reactions between a carbonyl precursor (e.g., 2-chloro-4-cyanobenzaldehyde) and hydrazine derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency.

- Catalysts : Acidic conditions (e.g., acetic acid) facilitate hydrazone bond formation.

- Temperature : Reflux conditions (~80–100°C) are commonly employed to drive the reaction to completion.

Q. Table 1: Representative Reaction Conditions for Hydrazinylbenzonitrile Derivatives

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Cyanobenzaldehyde | Ethanol | AcOH | 80 | 78 | |

| 2-Chloro-4-cyanobenzaldehyde | DMF | H₂SO₄ | 100 | 65 |

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm hydrazine (-NH-NH₂) and nitrile (-C≡N) groups. Expected peaks:

- ¹H NMR : δ 8.2–8.5 ppm (aromatic H), δ 4.5–5.5 ppm (-NH-NH₂, broad).

- ¹³C NMR : δ 115–120 ppm (-C≡N).

- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N), 3300–3400 cm⁻¹ (N-H stretch).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

Q. Table 2: Key Spectral Signatures

| Technique | Functional Group | Characteristic Signal |

|---|---|---|

| ¹H NMR | -NH-NH₂ | δ 4.5–5.5 ppm (broad) |

| IR | C≡N | ~2200 cm⁻¹ |

| HPLC | Purity | Retention time: 6.2 min |

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) model electronic properties:

- Reactivity Sites : Analyze Fukui indices to identify nucleophilic/electrophilic centers.

- Transition States : Optimize geometries for SNAr (nucleophilic aromatic substitution) pathways.

- Solvent Effects : Include PCM models to simulate polar environments.

Q. Table 3: Performance of DFT Functionals for Thermochemical Accuracy

| Functional | Basis Set | Avg. Error (kcal/mol) | Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | 2.4 | Atomization energies |

| B-P86 | 6-311G(df,p) | 3.1 | Ionization potentials |

Q. What strategies resolve contradictions in reported biological activities of hydrazinylbenzonitrile derivatives?

Methodological Answer: Contradictions arise from variations in assay conditions, substituent effects, or purity. Mitigation strategies:

- Controlled Comparative Studies : Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols.

- Meta-Analysis : Statistically evaluate trends across studies using tools like RevMan.

- Structure-Activity Relationships (SAR) : Correlate substituent electronic effects (Hammett σ constants) with bioactivity.

Q. Table 4: Factors Influencing Biological Activity Variability

| Factor | Example Impact on Activity |

|---|---|

| Substituent Position | 4-Cl vs. 2-Cl: ±20% IC₅₀ |

| Assay pH | Activity drops at pH > 7.5 |

| Purity Threshold | <90% purity: False negatives |

Q. How can researchers optimize reaction conditions using computational chemistry?

Methodological Answer: Combine DFT with kinetic modeling:

- Energy Profiles : Calculate activation energies for competing pathways (e.g., hydrolysis vs. substitution).

- Solvent Screening : Use COSMO-RS to predict solvent effects on reaction rates.

- Machine Learning : Train models on existing datasets to predict optimal temperatures/catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.